Iodo-Willardiin

Übersicht

Beschreibung

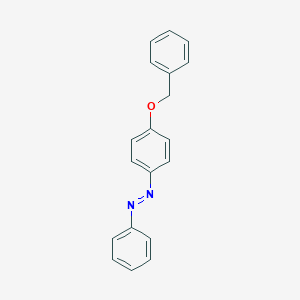

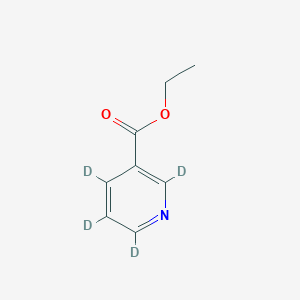

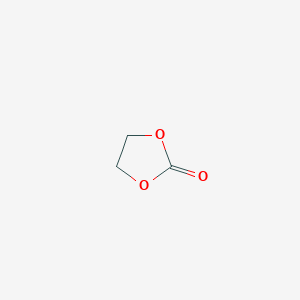

Iodo-Willardiine is a synthetic derivative of the naturally occurring amino acid Willardiine. It is classified as a non-proteinogenic L-alpha-amino acid and contains an iodine atom attached to the uracil ring. This compound is known for its role as a selective agonist for kainate receptors, which are a subtype of ionotropic glutamate receptors involved in excitatory neurotransmission in the central nervous system .

Wissenschaftliche Forschungsanwendungen

Iodo-Willardiine has several applications in scientific research:

Neuroscience: It is used to study the function of kainate receptors in the brain, which are implicated in various neurological disorders.

Pharmacology: The compound serves as a tool to investigate the pharmacological properties of kainate receptors and to develop potential therapeutic agents for conditions like epilepsy and neurodegenerative diseases.

Peptide Chemistry: Iodo-Willardiine and its derivatives are used in the synthesis of nucleopeptides, which have applications in diagnostics and molecular recognition

Wirkmechanismus

Target of Action

Iodo-Willardiine primarily targets the Glutamate receptor 2 . This receptor is a part of the ionotropic glutamate receptors, which play a crucial role in excitatory synaptic transmission in the central nervous system .

Mode of Action

Iodo-Willardiine acts as a partial agonist of ionotropic glutamate receptors . More specifically, it interacts with the non-N-methyl-D-aspartate (non-NMDA) receptors of L-glutamate . This interaction results in the activation of these receptors, leading to changes in the synaptic transmission.

Biochemical Pathways

It is known that the compound’s action on the glutamate receptors can influence various brain regions and neurological processes . The activation of these receptors can lead to alterations in glutamate signaling, which is implicated in numerous neurological diseases .

Result of Action

The activation of the glutamate receptors by Iodo-Willardiine can lead to changes in excitatory synaptic transmission . This can have various effects at the molecular and cellular level, potentially influencing neurological processes and contributing to the pathogenesis of certain neurological diseases .

Action Environment

It is known that slight changes to the molecular structure of similar compounds can result in significantly different pharmacokinetic properties , suggesting that the compound’s action could potentially be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

Iodo-Willardiine acts as a partial agonist of ionotropic glutamate receptors . More specifically, it agonizes the non-N-methyl-D-aspartate (non-NMDA) receptors of L-glutamate . This interaction with enzymes and proteins plays a crucial role in biochemical reactions.

Cellular Effects

The effects of Iodo-Willardiine on cells are primarily related to its interaction with glutamate receptors. It influences cell function by impacting cell signaling pathways

Molecular Mechanism

At the molecular level, Iodo-Willardiine exerts its effects through binding interactions with biomolecules, specifically the glutamate receptor 2

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Iodo-Willardiine typically involves the iodination of Willardiine. One common method includes the reaction of Willardiine with iodine in the presence of a suitable oxidizing agent. The reaction conditions often require a controlled temperature and pH to ensure the selective iodination at the desired position on the uracil ring .

Industrial Production Methods

While specific industrial production methods for Iodo-Willardiine are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Iodo-Willardiine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate may be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Willardiine: The parent compound, which is a non-iodinated analogue.

5-Fluorowillardiine: A fluorinated derivative with different receptor binding properties.

5-Bromowillardiine: A brominated analogue with distinct pharmacological effects

Uniqueness of Iodo-Willardiine

Iodo-Willardiine is unique due to its selective agonist activity for kainate receptors, which distinguishes it from other Willardiine derivatives that may have broader or different receptor affinities. The presence of the iodine atom also imparts specific chemical properties that can be exploited in various synthetic and analytical applications .

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8IN3O4/c8-3-1-11(2-4(9)6(13)14)7(15)10-5(3)12/h1,4H,2,9H2,(H,13,14)(H,10,12,15)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXXYLTBQIQBTES-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CC(C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1C[C@@H](C(=O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8IN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332246 | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140187-25-3 | |

| Record name | (αS)-α-Amino-3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140187-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(S)-Iodowillardiine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The provided studies emphasize the role of Tyr702 in AMPA receptor subtype selectivity. How does Iodo-willardiine binding change in the presence of the Y702F mutation?

A2: The Y702F mutation, where Tyrosine at position 702 is replaced with Phenylalanine, significantly influences the binding and efficacy of certain agonists, including Iodo-willardiine. Research shows that Iodo-willardiine demonstrates faster deactivation kinetics in hippocampal neurons carrying the Y702F mutation compared to wild-type receptors. [] This suggests that the absence of the Tyrosine hydroxyl group in the binding site alters the receptor's interaction with Iodo-willardiine, potentially impacting the stability of the agonist-bound conformation and leading to a faster off-rate. This highlights the importance of Tyr702 in fine-tuning agonist selectivity and receptor activation kinetics.

Q2: The structure-activity relationship is crucial in drug design. How does the 5-position substituent on the willardiine scaffold affect the compound's potency at different glutamate receptor subtypes?

A3: Studies using various 5-substituted willardiines, including Iodo-willardiine, reveal a fascinating interplay between the substituent's physicochemical properties and receptor subtype selectivity. [, ] For instance, Iodo-willardiine exhibits higher potency at kainate-preferring glutamate receptors in DRG neurons compared to AMPA receptors in hippocampal neurons. [] This selectivity is attributed to the presence of a lipophilic pocket in kainate-preferring receptors, which favorably interacts with the bulky iodine substituent. [] Conversely, AMPA receptors lack this lipophilic pocket, making Iodo-willardiine less potent at these sites. These findings demonstrate how subtle modifications to the willardiine scaffold can lead to significant differences in receptor subtype selectivity, providing valuable insights for developing subtype-specific glutamate receptor modulators.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methylimidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B133891.png)

![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)

![1-Phenyl-2-[4-(phenylmethoxy)phenyl]hydrazine](/img/structure/B133912.png)